molecular formula C25H28ClN3O B11425573 N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide

N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide

Cat. No.: B11425573
M. Wt: 422.0 g/mol
InChI Key: NKSWIJLKDFNFGH-UHFFFAOYSA-N
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Description

N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Amidation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as benzyl(ethyl)amine, under conditions that promote amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The chlorine atom at the 9-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound with a simpler structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

Uniqueness

N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its benzyl(ethyl)amino group and the carboxamide functionality provide additional sites for interaction with biological targets, potentially enhancing its efficacy and selectivity.

Properties

Molecular Formula

C25H28ClN3O

Molecular Weight

422.0 g/mol

IUPAC Name

N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-6-carboxamide

InChI

InChI=1S/C25H28ClN3O/c1-2-29(17-18-8-4-3-5-9-18)15-7-14-27-25(30)19-12-13-21-23(16-19)28-22-11-6-10-20(22)24(21)26/h3-5,8-9,12-13,16H,2,6-7,10-11,14-15,17H2,1H3,(H,27,30)

InChI Key

NKSWIJLKDFNFGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl)CC4=CC=CC=C4

Origin of Product

United States

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